molecular formula C7H4BrClO2 B1265921 3-Bromo-2-chlorobenzoic acid CAS No. 56961-27-4

3-Bromo-2-chlorobenzoic acid

Cat. No. B1265921
CAS RN: 56961-27-4
M. Wt: 235.46 g/mol
InChI Key: LNURMIDMOXCNEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-bromo-2-chlorobenzoic acid and its derivatives involves several key steps, including ortho-metalation reactions. For example, upon treatment of 3-chloro/bromobenzoic acids with hindered lithium dialkylamides at -50 degrees Celsius, lithium 3-chloro/bromo-2-lithiobenzoates are generated. These dianions can then be trapped and, after electrophilic quenching, afford a variety of simple 2-substituted-3-chloro/bromobenzoic acids (Gohier & Mortier, 2003).

Molecular Structure Analysis

The molecular structure of compounds related to 3-bromo-2-chlorobenzoic acid, such as N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide, has been determined by crystallography. These studies show the orientations and conformational relationships between various functional groups within the molecule, providing insights into its chemical behavior (Akinboye et al., 2008).

Chemical Reactions and Properties

3-Bromo-2-chlorobenzoic acid undergoes various chemical reactions, showcasing its versatility as a chemical intermediate. For instance, it can participate in gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes, utilizing propargylic carboxylates containing halogenated alkynes as substrates. The reaction is highly diastereoselective, and the halogen atom at the alkyne terminus selectively promotes a 1,2-acyloxy migration (Wang, Lu, & Zhang, 2010).

Physical Properties Analysis

The physical properties of 3-bromo-2-chlorobenzoic acid derivatives, such as solubility, melting point, and crystalline structure, are closely related to its molecular structure. For example, the crystal structure of compounds can reveal information about the stability and solubility of these molecules in different solvents, which is essential for their application in chemical synthesis (Tarighi et al., 2009).

Chemical Properties Analysis

The chemical properties of 3-bromo-2-chlorobenzoic acid, such as acidity, reactivity with various organic and inorganic compounds, and its behavior under different chemical conditions, are foundational to its application in organic synthesis. Vibrational spectroscopy studies, for instance, provide detailed insights into the compound's reactivity and stability, informing its use in chemical reactions (Ramalingam et al., 2011).

Scientific Research Applications

It’s worth noting that halogenated benzoic acids are generally useful in the synthesis of other organic compounds . They can act as precursors for various chemical reactions, including coupling reactions, substitution reactions, and others .

  • Organic Synthesis

    • Halogenated benzoic acids like 3-Bromo-2-chlorobenzoic acid are generally useful in the synthesis of other organic compounds .
    • They can act as precursors for various chemical reactions, including coupling reactions, substitution reactions, and others .
  • Preparation of Carboxylic Acid Nitrile and Carboxylate

    • A technology of chlorobenzoic acid and chlorobenzoate, which is applied in the preparation of carboxylic acid nitrile, carboxylate, organic compound, etc., can solve the problems of high raw material cost, complicated operation, and many by-products .
  • Pharmaceutical Industry
    • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 3-Bromo-2-chlorobenzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • In this process, cheap, easily available dimethyl terephthalate was used as the raw starting material, and compound 1 was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

Safety And Hazards

It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-bromo-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNURMIDMOXCNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275017
Record name 3-bromo-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chlorobenzoic acid

CAS RN

56961-27-4
Record name 3-Bromo-2-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56961-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
F Mongin, M Schlosser - Tetrahedron letters, 1997 - Elsevier
… The intermediates can be trapped with carbon dioxide to afford 3-bromo-2-chlorobenzoic acid (1) and 2-bromo-3-chlorobenzoic acid (2). The yields are poor, since LITMP reacts only …
Number of citations: 49 www.sciencedirect.com
AR Katritzky, SR Tala, H Lu, AV Vakulenko… - Journal of medicinal …, 2009 - ACS Publications
We previously identified two small molecules targeting the HIV-1 gp41, N-(4-carboxy-3-hydroxy)phenyl-2,5-dimethylpyrrole 12 (NB-2) and N-(3-carboxy-4-chloro)phenylpyrrole 13 (NB-…
Number of citations: 125 pubs.acs.org
L Lu, Z Qi, T Wang, X Zhang, K Zhang… - ACS Medicinal …, 2022 - ACS Publications
… The amidation reaction was conducted between 3-bromo-2-chlorobenzoic acid 15 and aminopyridine 16 to give benzamide 17. The protective group of compound 17 was removed by …
Number of citations: 8 pubs.acs.org
S Kayser, JC Hansen, M Staudt, A Moroz… - ACS chemical …, 2020 - ACS Publications
Competitive antagonists for ionotropic glutamate receptors (iGluRs) are highly valuable tool compounds for studying health and disease states in the central nervous system. However, …
Number of citations: 9 pubs.acs.org
DJ Kahl, KM Hutchings, EM Lisabeth… - Journal of medicinal …, 2019 - ACS Publications
Through a phenotypic high-throughput screen using a serum response element luciferase promoter, we identified a novel 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid lead inhibitor of …
Number of citations: 35 pubs.acs.org
J Brecher - Journal of Chemical Information and Computer …, 1999 - ACS Publications
… For example, both IUPAC and CAS rules stipulate the alphabetical ordering of substituents; 21,22 thus, 3-bromo-2-chlorobenzoic acid. There is nothing ambiguous about the (…
Number of citations: 61 pubs.acs.org
R Abramowitz - 1986 - search.proquest.com
The melting points of rigid, hydrogen bonding, and non-hydrogen bonding organic compounds have been estimated from their chemical structure. The estimation was accomplished …
Number of citations: 6 search.proquest.com

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